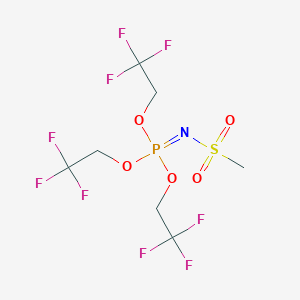
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of trifluoroethyl groups and a methanesulfonyl group attached to a phosphorimidate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate typically involves the reaction of trifluoroethanol with a suitable phosphorimidate precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced products.
Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethyl sulfonates, while reduction may produce trifluoroethyl phosphines.
Scientific Research Applications
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in the study of enzyme mechanisms and protein modifications.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacological tool.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate involves its interaction with specific molecular targets and pathways. The trifluoroethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The methanesulfonyl group provides additional functionalization, enabling the compound to act as a versatile reagent in different reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(2,2,2-trifluoroethyl)phosphate: Known for its use in nonflammable electrolytes for lithium-ion batteries.
Tris(2,2,2-trifluoroethyl)borate: Used as a reagent in organic synthesis and known for its unique reactivity.
Tris(2,2,2-trifluoroethyl)phosphite: Employed as a ligand in organometallic chemistry and as an electrolyte additive.
Uniqueness
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate stands out due to its combination of trifluoroethyl and methanesulfonyl groups, which provide unique reactivity and functionalization options. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
378795-41-6 |
|---|---|
Molecular Formula |
C7H9F9NO5PS |
Molecular Weight |
421.18 g/mol |
IUPAC Name |
N-[tris(2,2,2-trifluoroethoxy)-λ5-phosphanylidene]methanesulfonamide |
InChI |
InChI=1S/C7H9F9NO5PS/c1-24(18,19)17-23(20-2-5(8,9)10,21-3-6(11,12)13)22-4-7(14,15)16/h2-4H2,1H3 |
InChI Key |
SEUZQGHKQSLZCM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=P(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















